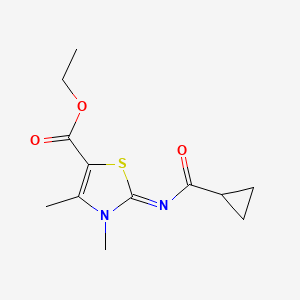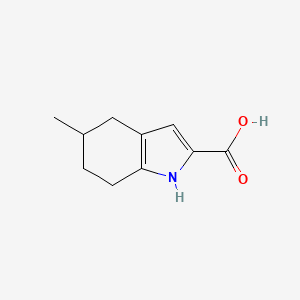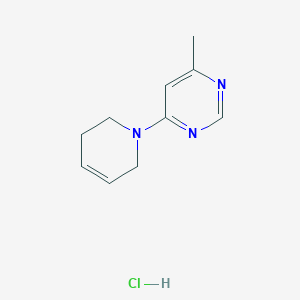
2-Propylbenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds like 2-Propylbenzene-1-sulfonyl chloride often involves electrophilic aromatic substitution . This is a polar, stepwise process where an electrophile attacks a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this intermediate by loss of a proton from the sp3-hybridized carbon .Chemical Reactions Analysis
The chemical reactions involving 2-Propylbenzene-1-sulfonyl chloride are likely to involve electrophilic aromatic substitution . This process involves the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this intermediate by loss of a proton .Applications De Recherche Scientifique
Palladium-Catalyzed C-H Bond Sulfonylation
Palladium(II)-catalyzed C-H sulfonylation of azobenzenes using arylsulfonyl chlorides represents a significant advancement in the field of organic synthesis. This method allows for the efficient and atom-economic production of sulfonylazobenzenes, demonstrating high efficiency and broad functional group tolerance across various examples (Duo Zhang, Xiuling Cui, Qianqian Zhang, Yangjie Wu, 2015).
Synthesis of High-Purity Halobenzenes
The use of sulfonyl chloride in directing fluorine substitution on the aryl ring during the synthesis of high-purity halobenzenes showcases its utility in producing key intermediates for agricultural and pharmaceutical applications. This method emphasizes the role of sulfonyl chlorides in achieving selective isomer isolation and high overall yields using cost-effective chemicals (R. Moore, 2003).
Ionic Liquid Catalysis
Innovative research into the synthesis of ionic liquid sulfonic acid functionalized pyridinium chloride and its application as a catalyst for solvent-free synthesis of organic compounds demonstrates the expanding scope of sulfonyl chloride derivatives in catalysis. This highlights the potential of sulfonyl chloride derivatives in green chemistry applications (A. R. Moosavi-Zare, M. Zolfigol, M. Zarei, A. Zare, V. Khakyzadeh, 2013).
Sulfonamide Synthesis
The application of sulfonyl chlorides in the synthesis of sulfonamides, particularly in the development of carbonic anhydrase inhibitors, is a notable example of their use in medicinal chemistry. This research underscores the utility of sulfonyl chlorides in the generation of compounds with potential therapeutic applications (A. Scozzafava, L. Menabuoni, F. Mincione, F. Briganti, G. Mincione, C. Supuran, 2000).
Mécanisme D'action
The mechanism of action for reactions involving 2-Propylbenzene-1-sulfonyl chloride is likely to involve electrophilic aromatic substitution . This process involves the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this intermediate by loss of a proton .
Orientations Futures
While specific future directions for 2-Propylbenzene-1-sulfonyl chloride are not mentioned in the search results, there is ongoing research into the fabrication of desalination membranes by interfacial polymerization . This could potentially involve compounds like 2-Propylbenzene-1-sulfonyl chloride. The research aims to improve the performance of thin-film composite (TFC) membranes, which are widely used in desalination .
Propriétés
IUPAC Name |
2-propylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAURBQKSUZFYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylbenzene-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2688877.png)

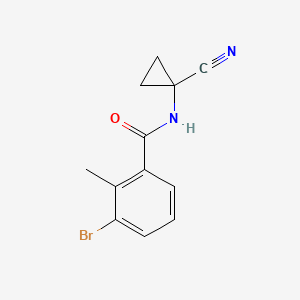

![N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2688882.png)
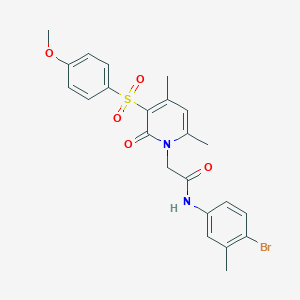

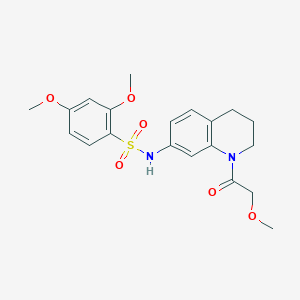
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2688888.png)
